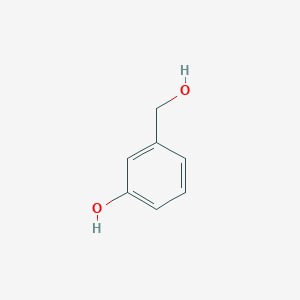

3-Hydroxybenzyl alcohol

概述

准备方法

合成路线和反应条件

KSD 2405可以通过多种方法合成。一种常见的方法是使用硼氢化钠在乙醇水溶液中还原3-羟基苯甲醛。 该反应通常在室温下进行,产物为3-羟基苄醇 .

工业生产方法

在工业生产中,KSD 2405的生产可能涉及使用钯催化剂在受控压力和温度条件下对3-羟基苯甲醛进行催化加氢。 该方法可确保最终产品的高产率和纯度 .

化学反应分析

反应类型

KSD 2405经历了几种类型的化学反应,包括:

氧化: KSD 2405可以使用高锰酸钾或三氧化铬等氧化剂氧化成3-羟基苯甲醛。

还原: 该化合物可以使用氢化铝锂等还原剂还原为3-羟基苄胺。

常用试剂和条件

氧化: 水溶液中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 碱存在下各种亲核试剂

形成的主要产物

氧化: 3-羟基苯甲醛。

还原: 3-羟基苄胺。

取代: 产物取决于所使用的亲核试剂

科学研究应用

Chemical Properties and Structure

3-Hydroxybenzyl alcohol is characterized by its molecular formula and is classified as a hydroxybenzyl alcohol. The compound features a hydroxymethyl group at the meta position of the benzene ring, contributing to its unique reactivity and properties. It is categorized as an extremely weak base, exhibiting neutral characteristics based on its pKa value .

Medicinal Applications

Antioxidant and Anti-Inflammatory Properties

Research has shown that 3-HBA exhibits significant antioxidant activity, which can protect cells from oxidative stress. A study indicated that it plays a crucial role in reducing inflammation and oxidative damage, making it a potential candidate for therapeutic applications in diseases related to oxidative stress .

Antimicrobial Activity

3-HBA has demonstrated antimicrobial properties against various pathogens. A biological evaluation highlighted its efficacy against specific strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

Pharmacological Research

The compound has been isolated from natural sources such as Aspergillus nidulans, where it was characterized for its biological activity. This research emphasizes 3-HBA's role as an extrolite with potential pharmacological applications .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including cycloadditions and couplings. Recent studies have utilized 3-HBA as a building block for synthesizing complex molecules, particularly in the construction of indole-fused compounds through regioselective cycloadditions .

Catalytic Reactions

Catalysts based on 3-HBA have been developed for several chemical transformations, enhancing reaction efficiency and selectivity. For example, it has been employed in manganese-mediated coupling reactions with vinylarenes, showcasing its utility in catalysis .

Material Science Applications

Fluorescent Materials

Research into derivatives of 3-HBA has revealed promising fluorescent properties, making it suitable for applications in optoelectronic devices and sensors. The synthesis of copper phthalocyanine derivatives containing 3-HBA has been explored for their potential use in photonic applications .

Polymer Chemistry

In polymer science, 3-HBA is being investigated as a monomer for synthesizing functional polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Case Studies

作用机制

KSD 2405通过多种分子靶点和途径发挥其作用。作为羟基苄醇,它可以与生物系统中的酶和受体相互作用,影响代谢过程和信号通路。 确切的作用机制可能因具体应用和使用环境而异 .

相似化合物的比较

类似化合物

3-羟基苯甲醛: KSD 2405的氧化形式。

3-羟基苄胺: KSD 2405的还原形式。

4-羟基苄醇: 羟基在不同位置的结构异构体

独特性

KSD 2405由于其独特的取代模式及其在水中的溶解性而独一无二,这使其在研究和工业中具有多种用途。 它能够进行多种类型的化学反应也增加了它的独特性 .

生物活性

3-Hydroxybenzyl alcohol (3-HBA), also known as 3-hydroxybenzenemethanol, is a phenolic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

- IUPAC Name : 3-(hydroxymethyl)phenol

- CAS Number : 620-24-6

- Molecular Weight : 124.1372 g/mol

- Solubility : Soluble in water, indicating potential bioavailability in biological systems.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research has demonstrated its effectiveness against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Inhibitory effects observed on Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Active against different strains of Candida, including Candida albicans.

A study reported that 3-HBA showed a minimum inhibitory concentration (MIC) of 0.5 to 2 mg/mL against these microorganisms, indicating its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of 3-HBA has been investigated through various assays, revealing its ability to scavenge free radicals. The following table summarizes the antioxidant activities measured in different studies:

| Study | Methodology | IC50 (µM) | |

|---|---|---|---|

| DPPH Assay | 25 | Significant radical scavenging activity | |

| ABTS Assay | 30 | Effective in reducing oxidative stress | |

| FRAP Assay | 20 | Strong reducing power compared to controls |

These results suggest that 3-HBA can mitigate oxidative damage in cells, potentially offering protective effects in various diseases linked to oxidative stress.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3-HBA. It has been shown to enhance neuronal survival under stress conditions, such as ischemia. For example:

- Mechanism of Action : The compound upregulates neuroprotective proteins and reduces apoptosis in neuronal cells exposed to oxidative stress.

- Experimental Findings : In vitro studies indicated that treatment with 3-HBA resulted in a significant decrease in cell death rates (up to 40%) compared to untreated controls .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of topical formulations containing 3-HBA for treating skin infections caused by resistant bacteria. Results indicated a rapid reduction in infection symptoms within five days of treatment, suggesting its practical application in dermatology. -

Neuroprotection in Stroke Models :

In animal models of ischemic stroke, administration of 3-HBA led to improved outcomes, including reduced infarct size and enhanced functional recovery post-stroke. This underscores the potential role of 3-HBA in stroke therapy .

属性

IUPAC Name |

3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVJCVWFVRATSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211035 | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

620-24-6 | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 620-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H652F6XF7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-Hydroxybenzyl alcohol possesses the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. Although the provided abstracts don't contain detailed spectroscopic data, characteristic peaks in techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) can confirm its structure. For instance, IR spectroscopy would show a broad peak around 3200-3600 cm-1 indicating the presence of the hydroxyl (-OH) groups, and NMR would confirm the presence and position of the aromatic ring protons.

A: The provided abstracts do not highlight this compound as a catalyst. Instead, it's often studied as a reactant or a product. For example, it acts as a building block in synthesizing poly(methyl methacrylate-b-caprolactone) diblock copolymers. [] Additionally, it appears as a metabolite in fungal systems and during the degradation of certain pollutants. [, , ]

ANone: The provided research abstracts do not mention specific computational chemistry studies, simulations, or QSAR models for this compound.

A: While direct structure-activity relationship (SAR) studies are not described in the provided abstracts, research on the mutagen formation potential (MFP) of this compound compared to its parent pesticide, iprobenfos, offers some insight. [] This study demonstrated that this compound, a transformation product of iprobenfos, exhibited a significantly higher MFP than the parent compound. This finding highlights how structural modifications can dramatically influence biological activity and potential environmental risks.

A: Although the provided abstracts don't directly address the stability and formulation of this compound, research on etilefrine prodrugs provides some insights. Scientists synthesized 3'-(O-acyl) derivatives of etilefrine (α-[(ethylamino)methyl]-3'-hydroxybenzyl alcohol) to improve its solubility and lipophilicity, ultimately enhancing its bioavailability and pharmacokinetic profile. [] These findings suggest that structural modifications can be employed to tailor the physicochemical properties of compounds containing the this compound moiety for specific applications.

ANone: Specific details about the PK/PD profile, ADME properties, and in vivo activity of this compound are not explicitly discussed in the provided abstracts.

ANone: The provided abstracts primarily focus on this compound as a chemical entity, a metabolite, or a component in other syntheses. Therefore, detailed information on its in vitro or in vivo efficacy, including cell-based assays, animal models, and clinical trials, is not available within this context.

ANone: The provided research primarily focuses on the chemical and environmental aspects of this compound, without delving into potential resistance mechanisms or its relation to other compounds in that context.

A: Although the provided abstracts don't directly address the complete toxicological profile of this compound, a study on pesticide transformation products revealed that this compound showed a higher mutagen formation potential compared to its parent pesticide, iprobenfos. [] This finding raises concerns about potential long-term health effects and emphasizes the need for further toxicological evaluations.

ANone: The available abstracts do not specifically focus on drug delivery and targeting strategies for this compound.

A: While the provided abstracts don't directly explore this compound for its biomarker or diagnostic potential in a therapeutic context, its use in a near-infrared fluorescence probe for tyrosinase detection suggests possibilities for monitoring biological processes. [] This application highlights its potential as a valuable tool in studying enzymatic activity and related physiological changes.

A: Several analytical techniques are utilized to study this compound and its derivatives. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) were employed to isolate and identify the compound from fungal cultures. [] High-performance liquid chromatography (HPLC), coupled with mass spectrometry (HPLC/MS/MS), and ion chromatography (IC) were used to analyze its degradation kinetics and identify intermediate products. [] These diverse analytical approaches underscore the importance of choosing appropriate techniques based on the specific research question and the complexity of the sample matrix.

A: While the provided abstracts don't offer specific strategies for mitigating the environmental impact of this compound, its identification as a degradation product of pesticides, particularly its higher mutagen formation potential compared to its parent compound, [] underscores the need for further research on its environmental fate, potential risks, and mitigation strategies.

A: The provided abstracts mention the utilization of various analytical techniques like TLC, GC/MS, HPLC, and HPLC/MS/MS to study this compound. [, ] While specific details about the validation of these analytical methods are not discussed, ensuring the accuracy, precision, and specificity of these methods is crucial for reliable data interpretation and drawing meaningful conclusions from the research findings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。